1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine can be achieved through a multi-step process starting from 1-methyl-1H-pyrazol-5-amine. The general synthetic route involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the butyl(methyl)amino group.
Reduction: The intermediate product is then reduced to form the desired amine.
Esterification: The compound undergoes esterification to protect the amino group.
Protection and Condensation: The protected intermediate is then subjected to trityl protection and condensation reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods would incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used in studies investigating enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved typically include signal transduction or metabolic processes, where the compound modulates the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-amine: The starting material for the synthesis of the target compound.
1-methyl-1H-pyrazole-4-carboxamide: A related pyrazole derivative with different functional groups.
1-methyl-1H-pyrazole-4-carbonitrile: Another pyrazole derivative used in various synthetic applications.
Uniqueness
1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of the butyl(methyl)amino group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4/c1-4-5-6-14(2)9-11-10(7-12)8-13-15(11)3/h8H,4-7,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQKXEXGIMCESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=NN1C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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